molecular formula C6H8ClN5O B13843623 2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride

2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride

Cat. No.: B13843623
M. Wt: 201.61 g/mol
InChI Key: IOVUTPCHARXWAC-UHFFFAOYSA-N
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Description

2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with methylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a fully saturated compound.

Scientific Research Applications

2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-6,7-dihydro-3H-purin-6-one: A closely related compound with similar structural features.

    6,7-Dihydro-3H-purin-6-one: Another related compound with a different functional group.

Uniqueness

2-(Methylamino)-6,7-dihydro-3H-purin-6-one Hydrochloride is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H8ClN5O

Molecular Weight

201.61 g/mol

IUPAC Name

2-(methylamino)-1,7-dihydropurin-6-one;hydrochloride

InChI

InChI=1S/C6H7N5O.ClH/c1-7-6-10-4-3(5(12)11-6)8-2-9-4;/h2H,1H3,(H3,7,8,9,10,11,12);1H

InChI Key

IOVUTPCHARXWAC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C(=O)N1)NC=N2.Cl

Origin of Product

United States

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